Fluorescence red 610*

Description

Significance of Long-Wavelength Emission in Biological Systems

The use of fluorescent probes that emit light at longer wavelengths, in the red to near-infrared (NIR) region of the electromagnetic spectrum, offers several key advantages for studying biological systems. biotium.comrsc.orgnih.gov Biological tissues and cells contain endogenous molecules, such as NADH and flavins, that naturally fluoresce, creating a background "autofluorescence" that can obscure the signal from a fluorescent probe. biotium.com This autofluorescence is most prominent at shorter wavelengths (blue and green). biotium.com By using probes that excite and emit at longer, red-shifted wavelengths, researchers can significantly reduce this background noise, leading to a better signal-to-noise ratio and clearer images. biotium.com

Furthermore, longer wavelength light experiences less scattering as it passes through biological tissues. worldscientific.com This reduced scattering allows for deeper tissue penetration, enabling scientists to visualize processes in more complex biological samples, such as tissues and even whole organisms. nih.govworldscientific.com The "biological or therapeutic window," generally considered to be between 650 nm and 950 nm, is a spectral range where light absorption by endogenous molecules like hemoglobin and water is minimized, further enhancing the utility of red-shifted probes for in vivo imaging. nih.govrsc.org

Historical Context and Evolution of Fluorescent Probes and Proteins Emitting at 610 nm

The journey to developing robust red-shifted fluorescent probes has been a continuous process of discovery and innovation. The first synthetic fluorophore, fluorescein, was synthesized by Adolf von Baeyer in 1871. biotium.comannualreviews.org This was followed by the development of rhodamine dyes in 1887, which offered red-shifted spectra compared to fluorescein. annualreviews.orgfluorofinder.com These early xanthene-based dyes, including well-known derivatives like Texas Red, laid the groundwork for probes with longer emission wavelengths. biotium.combiosearchtech.com However, these initial rhodamine dyes had limitations, including poor water solubility and a tendency for self-quenching when conjugated to biomolecules. biotium.com

A significant advancement came in the 1990s with the work of Alan Waggoner and his colleagues, who developed cyanine (B1664457) dyes with improved properties for biochemical labeling. biotium.com The introduction of sulfonation to both cyanine and rhodamine dyes in the late 1990s by scientists at Molecular Probes led to the creation of the Alexa Fluor® dyes, which were brighter and more photostable. biotium.com

In parallel with the development of synthetic dyes, the discovery and engineering of fluorescent proteins (FPs) revolutionized live-cell imaging. The first red fluorescent protein, DsRed, was discovered in 1999 from a Discosoma sp. coral. nih.gov This discovery spurred intense efforts in molecular evolution to create monomeric and improved versions of RFPs. nih.gov One notable example is mCherry, a monomeric red fluorescent protein derived from DsRed, which has an emission maximum at 610 nm and is widely used in biomedical research due to its photostability and brightness. worldscientific.comdergipark.org.tr The development of mCherry and its variants, such as those with a large Stokes shift (LSS-mCherry), further expanded the toolkit for researchers, offering probes with emission at 610 nm and altered excitation properties. plos.orgbiorxiv.org

The development of dye families like the BODIPY (boron-dipyrromethene) dyes has also contributed to the availability of probes emitting around 610 nm. nih.govnih.govunistra.fr Through synthetic modifications, the absorption and emission spectra of BODIPY dyes can be tuned across the visible and near-infrared regions. nih.govunistra.fr This has led to the creation of a palette of stable and bright laser sources covering the spectral region from 610 nm to 750 nm. nih.gov

Today, a variety of fluorescent probes with emission maxima around 610 nm are commercially available, including "Fluorescence red 610" and its counterparts like "CAL Fluor Red 610" and "LiFluor™ 610 Red Fluorescent Dye". biosearchtech.commedchemexpress.comlifesct.com These modern probes are often used in sensitive applications such as real-time polymerase chain reaction (PCR) and fluorescence resonance energy transfer (FRET). biosearchtech.comlifesct.com

Interactive Data Tables

Below are interactive tables summarizing the properties of "Fluorescence red 610" and related fluorescent compounds that emit around 610 nm.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H42N3NaO9S |

|---|---|

Molecular Weight |

667.7 g/mol |

IUPAC Name |

sodium;3-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-3-(5-carboxypentyl)-2,4,6-trioxo-1,3-diazinan-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-; |

InChI Key |

HMAWMSKJKAVASI-WUMRYHGQSA-M |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)/O2)C(C)(C)C.[Na+] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)O2)C(C)(C)C.[Na+] |

Origin of Product |

United States |

Classes of Fluorescent Entities Exhibiting Emission at Approximately 610 Nm

Synthetic Organic Fluorophores

Other Classes of Synthetic Dyes Exhibiting 610 nm Emission

While "Fluorescence red 610" is a notable compound, a variety of other synthetic dye classes also demonstrate strong fluorescence around the 610 nm mark. These include sophisticated molecular structures engineered for brightness, photostability, and specific applications. Key examples are found within the xanthene, BODIPY (boron-dipyrromethene), and cyanine (B1664457) dye families.

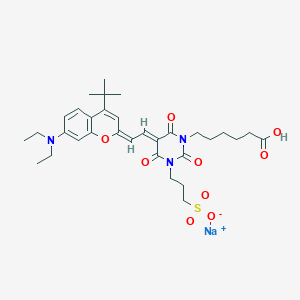

Fluorescence red 610 , identified by its CAS Number 482379-37-3, is a potent oxonol fluorescent dye. scbt.com It is characterized by an excitation peak at approximately 590 nm and a distinct emission peak at 610 nm. chemsrc.commedchemexpress.com Its molecular formula is C₃₂H₄₂N₃NaO₉S, with a molecular weight of 667.75 g/mol . scbt.com

Xanthene Dyes: This class, which includes well-known fluorophores like rhodamine and fluorescein, has been chemically modified to produce derivatives with red-shifted emissions. A prominent example is CAL Fluor Red 610 , which exhibits an excitation maximum at 590 nm and an emission maximum at 610 nm. aatbio.comgenelink.comwindows.net It is often used for labeling oligonucleotides for applications such as quantitative PCR. biosearchtech.com Another related xanthene dye, Texas Red, has a slightly longer emission wavelength at around 615 nm but is spectrally close and often used in similar applications. labinsights.nl The defining feature of these dyes is their high molar extinction coefficients and good quantum yields, making them exceptionally bright. researchgate.netalfachemic.com

BODIPY Dyes: These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. nih.gov While many BODIPY dyes emit in the green region of the spectrum, structural modifications can shift their emission into the red and far-red. By extending the π-conjugation of the core structure, BODIPY derivatives with emission maxima around 610 nm have been synthesized. These modifications often involve the introduction of styryl or other aromatic groups at specific positions on the BODIPY core.

Cyanine Dyes: The cyanine dye family is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of this chain is a primary determinant of the dye's absorption and emission wavelengths. While many common cyanine dyes like Cy5 emit further in the red (around 670 nm), specific structural alterations to the heterocyclic nuclei and the polymethine bridge can fine-tune the emission to the 610 nm region. creative-diagnostics.cominterchim.fr These dyes are valued for their high extinction coefficients and utility in various bioconjugation applications.

| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Oxonol | Fluorescence red 610 | 590 | 610 | Data Not Available |

| Xanthene | CAL Fluor Red 610 | 590 | 610 | 108,000 |

| Xanthene | Texas Red | 595 | 615 | Data Not Available |

Nanomaterials with Red-Shifted Emission

In addition to organic dyes, recent advancements in nanotechnology have led to the development of inorganic and carbon-based nanomaterials with tunable and robust fluorescence properties. These materials offer advantages such as high photostability and resistance to chemical degradation.

Red/Near-Infrared Emitting Carbon Dots

Carbon dots (CDs) are quasi-spherical carbon nanoparticles, typically less than 10 nm in diameter, that exhibit bright fluorescence. nih.gov While early research focused on blue and green emitting CDs, significant progress has been made in synthesizing CDs with red and near-infrared (NIR) emissions. rsc.orgrsc.org The red-shifted emission is generally achieved through strategies that create larger conjugated π-domains within the carbon core or by introducing specific surface states through heteroatom doping (e.g., with nitrogen or sulfur). nih.gov

The synthesis of red-emitting CDs often involves solvothermal or microwave-assisted treatment of various organic precursors. researchgate.net For instance, the use of citric acid and ethylenediamine (B42938) in a formamide (B127407) solution has been shown to produce CDs with an emission maximum at 627 nm and a high quantum yield of 53%. acs.org The precise control over precursor ratios, reaction temperature, and time is crucial for tuning the emission wavelength. The fluorescence mechanism in these red-emitting CDs is often attributed to a combination of quantum confinement effects and the presence of specific surface functional groups that create emissive traps. nih.gov

| Precursors | Synthesis Method | Emission Max (nm) | Quantum Yield (%) | Key Features |

|---|---|---|---|---|

| Citric Acid, Ethylenediamine | Solvothermal | ~627 | 53 | High quantum yield, good photostability |

| p-Phenylenediamine | Hydrothermal | ~600 | Variable | Tunable emission with solvent polarity |

Quantum Dots Exhibiting Red Emission

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, leading to highly tunable fluorescence. The emission color of QDs is primarily determined by their size, with larger dots emitting at longer wavelengths (red-shifted). By precisely controlling the synthesis conditions, QDs that emit at approximately 610 nm can be produced.

Commonly used materials for red-emitting QDs include cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe), often with a core-shell structure (e.g., CdSe/ZnS) to enhance their quantum yield and stability. researchgate.net For instance, alloyed CdZnSe/ZnSe QDs have been synthesized with emissions tunable across the 620 to 690 nm range. researchgate.net The synthesis typically involves the high-temperature injection of precursor materials into a coordinating solvent, allowing for controlled nucleation and growth of the nanocrystals. Recent research has also focused on developing cadmium-free QDs, such as those based on indium phosphide (B1233454) (InP), to address toxicity concerns. Large-scale synthesis methods are being developed to facilitate their use in applications like displays and lighting. polyu.edu.hk

| Material Composition | Typical Size (nm) | Emission Max (nm) | Key Advantages |

|---|---|---|---|

| CdSe/ZnS (Core/Shell) | 5-6 | ~610-630 | High quantum yield, narrow emission peak |

| CdZnSe/ZnSe (Alloyed) | Variable | Tunable (e.g., 620-690) | Tunable emission through composition |

| InP/ZnS (Cadmium-free) | Variable | Tunable to red region | Lower toxicity |

Advanced Spectroscopic and Imaging Methodologies Utilizing Fluorescence Emitting at 610 Nm

High-Resolution Fluorescence Microscopy Techniques

Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented detail in cellular and subcellular structures. wikipedia.orgbiotium.com Fluorophores emitting at 610 nm are valuable tools in this domain.

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves sub-diffraction resolution by selectively deactivating fluorophores at the periphery of the excitation spot with a donut-shaped depletion beam. wikipedia.org Red-emitting dyes are particularly well-suited for STED because their fluorescence can be efficiently depleted using near-infrared wavelengths (typically >750 nm). researchgate.net This spectral separation minimizes potential phototoxic effects and leaves the visible spectrum available for multi-color imaging experiments. biorxiv.org Novel rhodamine-based dyes with rigidized backbones have demonstrated the ability to achieve spatial resolutions of less than 25 nm in STED imaging of cellular structures like the nuclear pore complex and tubulin. abberior.rocksresearchgate.net

Structured Illumination Microscopy (SIM): SIM enhances spatial resolution by illuminating the sample with patterned light and computationally reconstructing a super-resolved image from the resulting moiré fringes. thermofisher.comkeyence.com This technique typically doubles the resolution of conventional widefield microscopy, achieving around 100 nm laterally. janelia.orgoxinst.com SIM is compatible with a wide range of standard fluorophores, including those emitting in the red spectral region, and is well-suited for live-cell imaging due to its lower light dose compared to other super-resolution methods. thermofisher.comkeyence.com

Photoactivated Localization Microscopy (PALM): PALM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and subsequent imaging of individual photoactivatable or photoconvertible fluorescent molecules. wikipedia.orgnih.gov By precisely localizing the center of each molecule's emission over thousands of frames, a super-resolution image is constructed. nih.gov While historically developed using photoactivatable fluorescent proteins, PALM can also be performed with synthetic photoswitchable dyes. d-nb.infofsu.edu Red-shifted fluorophores are preferred for PALM as they reduce the cellular autofluorescence background, leading to a higher signal-to-noise ratio and improved localization precision. nih.gov

Multiphoton microscopy utilizes the simultaneous absorption of two or more lower-energy photons to excite a fluorophore, a nonlinear process that occurs only at the focal point of a high-intensity pulsed laser. evidentscientific.comwikipedia.org This provides intrinsic optical sectioning and enables deep-tissue imaging. nih.gov

Two-Photon and Three-Photon Imaging: Dyes emitting around 610 nm, such as Texas Red, can be efficiently excited through two-photon absorption (2PA) using near-infrared light (e.g., ~1280 nm). nih.govutexas.edu This approach has been used to image vasculature deep within the mouse brain, reaching depths of over 1.5 mm. nih.gov Three-photon excitation (3PE) employs even longer wavelengths (e.g., 1450 nm or 1700 nm), further reducing scattering for deep imaging. nih.gov Studies have demonstrated simultaneous two-photon and three-photon imaging, where a red fluorescent protein is excited via 3PE at 1650 nm while another near-infrared dye is excited by 2PE with the same laser, allowing for simultaneous neurovascular imaging. nih.gov

Time-Resolved Fluorescence Spectroscopy and Imaging

Time-resolved techniques measure the decay of fluorescence over time after excitation, providing information about the fluorophore's molecular environment. edinst.com

FLIM creates an image based on the fluorescence lifetime—the average time a fluorophore spends in the excited state before emitting a photon. wikipedia.orgibidi.com This lifetime is sensitive to the local environment, including factors like pH, ion concentration, and molecular binding, but is independent of fluorophore concentration. ibidi.comleica-microsystems.com This makes FLIM a powerful tool for quantitative imaging in living cells. rsc.org Red-emitting dyes are routinely used in FLIM to probe the cellular microenvironment and to conduct Förster Resonance Energy Transfer (FRET) measurements, where a decrease in the donor's lifetime indicates energy transfer to an acceptor. wikipedia.org

FCS analyzes fluorescence intensity fluctuations within a microscopic observation volume (~1 µm³) to determine the concentration and diffusion dynamics of fluorescently labeled molecules. wikipedia.orgfrontiersin.org By correlating the fluctuations over time, parameters such as the average number of molecules in the focal volume and their diffusion time can be extracted. nih.gov FCS is highly sensitive, capable of detecting molecules at nanomolar to picomolar concentrations. wikipedia.org Red-absorbing fluorescent dyes are frequently used in FCS studies to investigate molecular dynamics and interactions in solution and within living cells. nih.govcambridge.org

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy involves exciting a sample with continuous light and measuring the resulting emission spectrum. edinst.com This provides fundamental photophysical properties of the fluorophore. For a representative rhodamine-based dye emitting at 610 nm, the key characteristics are detailed below.

These measurements are crucial for selecting appropriate filters and laser lines for microscopy and for quantifying fluorescence intensity. The quantum yield indicates the efficiency of fluorescence emission, while the molar extinction coefficient reflects the probability of light absorption. These parameters are influenced by the fluorophore's environment, such as solvent polarity and viscosity. nih.govhoriba.com

Table 1: Spectroscopic Properties of a Representative Fluorophore Emitting at 610 nm

| Property | Value |

|---|---|

| Excitation Maximum (Ex) | ~590-610 nm |

| Emission Maximum (Em) | ~610-625 nm |

| Molar Extinction Coefficient | ~100,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | High |

Table of Compounds

| Compound Name |

|---|

| Alexa Fluor 594 |

| Alexa Fluor 610 |

| Alexa Fluor 647 |

| ATTO 532 |

| ATTO 565 |

| ATTO 590 |

| ATTO 610 |

| ATTO 647N |

| ATTO 655 |

| ATTO 680 |

| Bodipy630/650 |

| CAL Fluor Red 610 |

| Ceruline |

| Citrine |

| Coumarin |

| Cy3 |

| Cy5 |

| Cy5.5 |

| DiD |

| DsRed |

| DY-485XL |

| DY-630 |

| DY-635 |

| DY-640 |

| DY-650 |

| DY-655 |

| EGFP |

| EVOblue30 |

| FAM (Carboxyfluorescein) |

| Fluorescein |

| Green Fluorescent Protein (GFP) |

| Indocyanine Green (ICG) |

| KK 114 |

| KK 114L |

| KK 1517 |

| KK 1550 |

| LiFluor 610 |

| mScarlet |

| Naphthalene |

| NK51 |

| Q820@BSA |

| Rhodamine |

| Rhodamine 6G |

| Rhodamine B |

| SiR (Siliconrhodamine) |

| STAR635 |

| Sulforhodamine 101 |

| tagRFP |

| tdTomato |

| Texas Red |

| Tryptophan |

Excitation and Emission Spectral Analysis

The foundational principle of fluorescence spectroscopy lies in the analysis of a fluorophore's excitation and emission spectra. The excitation spectrum reveals the range of wavelengths the molecule can absorb to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. For dyes emitting at approximately 610 nm, the excitation maximum is typically found at a shorter wavelength.

A notable example is the fluorescent compound CAL Fluor Red 610, which exhibits an excitation peak at 590 nm and a corresponding emission maximum at 610 nm. aatbio.commedchemexpress.comwindows.net This 20 nm difference, known as the Stokes shift, is a characteristic feature of fluorophores. The spectral properties of dyes in this range make them suitable alternatives to other well-known fluorophores like Texas Red®. biosearchtech.com The specific spectral characteristics can be influenced by the molecular structure and the local environment. For instance, when conjugated to an oligonucleotide and measured in PCR buffer, CAL Fluor Red 610 maintains these spectral peaks. windows.net

Several other fluorescent dyes have been developed with emission maxima in the 600-630 nm range, each with distinct excitation peaks. This variety allows for flexibility in experimental design, particularly in multiplexing applications where researchers need to distinguish between different fluorescent labels. The selection of a specific dye often depends on the available excitation sources (e.g., lasers) and the filter sets of the detection instrument.

Table 1: Spectroscopic Properties of Selected Fluorophores Emitting Near 610 nm

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|

| CAL Fluor Red 610 | 590 | 610 | aatbio.commedchemexpress.comwindows.net |

| PE-eFluor 610 | 488, 532, or 561 (Excitation Lasers) | 607 | thermofisher.com |

| MitoDNA™ Red 610 (DNA bound) | 508 | 607 | aatbio.com |

| Alexa Fluor 610 | 612 | 628 | thermofisher.com |

| iFluor 610 | 610 | 628 | aatbio.com |

| Atto 610 | 615 | 632 | aatbio.com |

Excitation-Emission Matrix (EEM) Spectroscopy

Excitation-Emission Matrix (EEM) spectroscopy is a powerful analytical technique that provides a comprehensive "molecular fingerprint" of a sample by acquiring a series of emission spectra over a range of excitation wavelengths. horiba.comedinst.com The result is a three-dimensional contour plot showing fluorescence intensity as a function of both excitation and emission wavelengths. azom.commfa.org This method is particularly advantageous for analyzing complex mixtures containing multiple fluorescent components, as it can distinguish between spectrally overlapping species. dtu.dk

The application of EEM is beneficial for studying chromophoric dissolved organic matter (CDOM) in environmental samples, which can include various substances like humic and fulvic acids that fluoresce. edinst.comazom.com In a bioanalytical context, EEM can be used to characterize complex samples, such as cell lysates or biological fluids, identifying and quantifying endogenous fluorophores or fluorescent labels emitting around 610 nm.

A significant advantage of modern EEM instrumentation is the ability to correct for the inner filter effect (IFE). horiba.comazom.com IFE occurs at high sample concentrations where the absorption of excitation light or reabsorption of emitted light distorts the fluorescence signal. horiba.comazom.com By simultaneously measuring absorbance and fluorescence, these instruments can apply corrections, ensuring accurate quantification and spectral representation even in optically dense samples. horiba.com

Integrated Optical Systems for Biofluorescence Detection

The detection of biofluorescence relies on integrated optical systems designed to efficiently deliver excitation light to the sample and collect the emitted fluorescence while filtering out scattered excitation light and other background noise. Advances in optical components and system design have led to highly sensitive and specific detection platforms.

Liquid Crystal Tunable Filters in Biofluorescence Systems

Liquid Crystal Tunable Filters (LCTFs) are electronically controlled, solid-state optical filters that can select and transmit a specific wavelength of light while blocking others. fsu.eduevidentscientific.com Unlike traditional filter wheels, LCTFs have no moving parts, offering rapid and vibration-free wavelength selection. selectscience.net This makes them ideal for use as emission filters in dynamic imaging applications, including fluorescence microscopy. chroma.com

An LCTF is typically constructed from a series of birefringent material layers paired with liquid crystal layers, all sandwiched between linear polarizers. fsu.educhroma.com By applying a voltage, the orientation of the liquid crystals changes, which in turn alters the retardation of light passing through, allowing for the precise tuning of the transmitted wavelength. fsu.edu Visible-wavelength LCTFs generally operate effectively in the 400 to 700 nanometer range, making them well-suited for fluorophores emitting at 610 nm. evidentscientific.com Their excellent imaging quality and simple, in-line optical path facilitate their integration into various biofluorescence systems, including those coupled with sensitive electronic imaging devices like charge-coupled devices (CCDs). fsu.eduevidentscientific.com

Table 2: Comparison of LCTF Characteristics

| Feature | Description | Advantage in Biofluorescence Systems | Reference |

|---|---|---|---|

| Tuning Mechanism | Electronic control of liquid crystal birefringence | Rapid, non-mechanical wavelength selection; no vibration | fsu.eduoptica.org |

| Moving Parts | None | High stability and longevity; suitable for dynamic imaging | selectscience.net |

| Optical Path | Simple, linear (in-line) | Easy integration into existing microscope setups | fsu.educhroma.com |

| Spectral Range | Typically 400-700 nm for visible-light models | Compatibility with a wide range of fluorophores, including those emitting at 610 nm | evidentscientific.com |

Optical Waveguide Excitation and Collection Systems

Optical waveguide-based systems offer a highly sensitive method for detecting fluorescence at or near a surface. nih.gov These systems utilize the evanescent field, an electromagnetic field that forms at the surface of the waveguide when light propagates through it. nih.gov This field decays exponentially with distance from the surface, typically penetrating only about 100 nm into the surrounding medium. nih.gov

By confining the excitation light to this very shallow region, waveguide-based systems achieve exceptional surface specificity and minimize background fluorescence from the bulk solution. nih.gov This leads to a significant improvement in the signal-to-noise ratio compared to conventional fluorescence microscopy. nih.gov The technique has demonstrated the ability to detect target molecules at femtomolar concentrations. nih.gov

These systems are particularly powerful for investigating bio-interfacial events in real time, such as ligand-receptor binding or cell-surface interactions. nih.gov Recent developments have focused on creating integrated, on-chip fluorescence detection systems. nju.edu.cn For example, a gallium nitride (GaN) chip incorporating a slot waveguide for enhanced light-sample interaction and a photonic crystal waveguide to filter the fluorescence signal has been proposed. nju.edu.cn Such integrated platforms avoid the need for precise mechanical alignment and can be combined with microfluidic channels, paving the way for miniaturized and portable devices for biomedical fluorescence detection. nju.edu.cnresearchgate.net

Photophysical and Mechanistic Underpinnings of Fluorescence at 610 Nm

Chromophore Dynamics and Photochemical Pathways

The color of emitted light is intrinsically linked to the electronic structure of the fluorescent molecule, or chromophore. The absorption of a photon excites the chromophore to a higher electronic state. The subsequent return to the ground state can occur through the emission of a photon, with the energy difference between the excited and ground states determining the wavelength of the emitted light. Several key mechanistic pathways influence the dynamics of this process in red-emitting fluorophores.

Excited State Proton Transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another, or to the surrounding solvent, upon electronic excitation. This process can lead to a significant difference between the absorption and emission wavelengths, known as a large Stokes shift.

A notable example of ESPT in a red fluorescent compound is observed in the monomeric red fluorescent protein mKeima, which has a maximum emission at approximately 620 nm. semanticscholar.orgnih.gov In its ground state, the chromophore of mKeima is protonated, allowing it to be excited by blue light (around 440 nm). semanticscholar.orgnih.gov Following excitation, a proton is rapidly transferred from the chromophore's hydroxyl group to a nearby amino acid residue, facilitated by a hydrogen-bonding network. semanticscholar.orgnih.govresearchgate.net This ultrafast proton transfer, occurring on a picosecond timescale (~4 ps), results in the formation of an excited anionic form of the chromophore, which then emits a red-shifted photon. semanticscholar.orgnih.gov This ESPT mechanism is responsible for the exceptionally large Stokes shift observed in mKeima. semanticscholar.orgnih.gov At lower temperatures, the efficiency of this proton transfer is reduced, leading to a component of green emission from the protonated state. semanticscholar.orgnih.gov

| Property | Value |

| Maximum Excitation Wavelength (λex max) | ~440 nm |

| Maximum Emission Wavelength (λem max) | ~620 nm |

| Proton Transfer Lifetime | ~4 ps |

Table 1: Photophysical properties of the red fluorescent protein mKeima, which undergoes Excited State Proton Transfer.

Intramolecular Charge Transfer (ICT) is another fundamental process that governs the photophysical properties of many fluorescent dyes. In molecules with electron-donating and electron-accepting moieties, photoexcitation can induce a significant redistribution of electron density, leading to a large change in the dipole moment. uclm.es This charge separation in the excited state, often referred to as the ICT state, can significantly influence the emission wavelength.

The design of fluorescent dyes emitting in the deep red and near-infrared regions often leverages the ICT effect. rsc.org By carefully selecting strong donor and acceptor units within a molecule, the energy of the ICT state can be precisely tuned. rsc.org For instance, the introduction of a 4,4'-dimethoxy triphenylamine (B166846) (MeOTPA) donor and the incorporation of sulfur atoms into the acceptor part of a molecule have been shown to enhance the ICT effect, shifting the emission peak into the deep red region. nih.gov This strategy not only redshifts the emission but can also facilitate other important processes like reverse intersystem crossing in TADF materials. nih.gov The solvent environment can also play a crucial role, as the stabilization of the polar ICT state in polar solvents can lead to a further red-shift in the emission spectrum. uclm.es

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate fluorescence. This process is particularly important in the development of highly efficient organic light-emitting diodes (OLEDs). TADF emitters are designed to have a very small energy gap (ΔEST) between their lowest singlet (S1) and triplet (T1) excited states. nih.gov

Following excitation, some molecules will enter the S1 state and fluoresce promptly. However, others will transition to the T1 state through a process called intersystem crossing (ISC). In TADF materials, these triplet excitons can be converted back to the S1 state through reverse intersystem crossing (rISC), a process that is thermally activated. nih.govspiedigitallibrary.org These newly populated S1 states can then decay radiatively, producing delayed fluorescence.

The development of efficient red TADF emitters has been a significant challenge due to the "energy-gap law," which predicts that the non-radiative decay rate increases as the energy gap between the ground and excited states decreases. st-andrews.ac.uk However, by designing molecules with specific donor-acceptor structures, it is possible to achieve both a red-shifted emission and a small ΔEST, leading to efficient TADF. For example, organic light-emitting diodes based on the TADF material SQ-oMeOTPA have demonstrated an external quantum efficiency of 19.1% with an emission peak at 619 nm. nih.govrsc.org

| Parameter | Description |

| ΔEST | The energy difference between the lowest singlet (S1) and triplet (T1) excited states. A small ΔEST is crucial for efficient TADF. |

| ISC | Intersystem Crossing: The transition from a singlet excited state to a triplet excited state. |

| rISC | Reverse Intersystem Crossing: The thermally activated transition from a triplet excited state back to a singlet excited state, enabling delayed fluorescence. |

Table 2: Key parameters in the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Fluorescence Quenching Mechanisms and Mitigation Strategies

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org Understanding these quenching mechanisms is crucial for the practical application of fluorescent dyes, and developing strategies to mitigate them is an active area of research.

Collisional quenching, also known as dynamic quenching, occurs when an excited fluorophore collides with another molecule in solution, the quencher. wikipedia.orgedinst.com This collision facilitates a non-radiative pathway for the fluorophore to return to its ground state, thus reducing the fluorescence intensity. wikipedia.orgedinst.com The efficiency of collisional quenching is dependent on the concentration of the quencher and is a diffusion-controlled process. edinst.com Common quenchers include molecular oxygen, halide ions, and heavy atoms. wikipedia.orgedinst.com

The mechanism of quenching can involve energy transfer or electron transfer between the fluorophore and the quencher. edinst.comatto-tec.com For example, the fluorescence of some red-emitting oxazine (B8389632) dyes is effectively quenched by compounds like guanosine (B1672433) and tryptophan through an electron transfer mechanism. atto-tec.com In the case of red fluorescent proteins, such as DsRed, quenching by copper ions has been observed. nih.gov However, in this specific instance, the mechanism is thought to be static quenching, where a non-fluorescent complex is formed, rather than dynamic collisional quenching, due to the chromophore being shielded within the protein's β-barrel structure. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically less than 10 nm). rsc.orgresearchgate.net While often utilized as a "molecular ruler" to measure distances, FRET can also be employed as a strategy to enhance the photostability of fluorescent molecules. rsc.orgresearchgate.net

Photobleaching, the irreversible destruction of a fluorophore upon prolonged excitation, is a major limitation in fluorescence imaging. One pathway leading to photobleaching involves the transition of the excited fluorophore to a long-lived triplet state, which is highly reactive. rsc.orgresearchgate.net By coupling a fluorescent donor to a more photostable acceptor, FRET can provide an alternative de-excitation pathway for the donor, competing with the transition to the triplet state. rsc.orgresearchgate.net

This strategy has been successfully applied to enhance the photostability of red fluorescent proteins. rsc.orgresearchgate.netnih.gov For instance, by creating a FRET pair between the red fluorescent protein mCherry (the donor) and a photostable Si-rhodamine dye (the acceptor), a nearly six-fold improvement in the photostability of mCherry was achieved. rsc.orgnih.gov The higher the FRET efficiency, the greater the enhancement in photostability. rsc.orgresearchgate.netnih.gov This approach allows for longer-term imaging of dynamic processes within living cells. rsc.orgnih.gov

| Molecule | Role | Photostability Enhancement |

| mCherry | FRET Donor | ~6-fold increase |

| Si-rhodamine | FRET Acceptor | Highly photostable |

Table 3: Example of FRET-based photostability enhancement in a red fluorescent protein.

Molecular Design Principles for Optimal Emission at 610 nm

The emission wavelength of a fluorophore is fundamentally determined by the energy gap between its lowest excited singlet state (S₁) and the ground state (S₀). To achieve a longer wavelength emission, such as 610 nm, the molecular design must focus on reducing this energy gap. This is primarily accomplished through strategic structural modifications that alter the electronic properties of the molecule.

A primary strategy for shifting fluorescence emission to longer wavelengths (a bathochromic or red shift) is to extend the π-conjugated system of the molecule. researchgate.net In a π-conjugated system, the alternating single and double bonds create delocalized electrons. Increasing the length of this system lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), but the LUMO is typically lowered more significantly, resulting in a smaller HOMO-LUMO energy gap. mdpi.com

Key structural modification approaches include:

Linear Annulation : Fusing aromatic rings to a core fluorophore structure is an effective way to extend π-conjugation. For instance, adding a benzene (B151609) ring to a rhodamine B structure can shift the emission maximum significantly, in one case from 576 nm to 785 nm. rsc.org

Donor-Acceptor (D-π-A) Architecture : Creating molecules with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge is a powerful design principle. nih.gov Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, creating a highly polar excited state. This design often leads to red-shifted emissions. The emission can be tuned by varying the strength of the donor and acceptor groups. nih.govnih.gov For example, a recently designed orange-red emitter named 1P2D-BP, which incorporates an extended acceptor unit, achieves an emission peak of 615 nm. nih.gov

Core Atom Substitution : In heterocyclic dyes like xanthenes (e.g., rhodamines), replacing the central oxygen atom with other elements such as silicon (Si) or phosphorus (P) can effectively shift the emission to the red. rsc.org This modification alters the electronic landscape of the chromophore, leading to a smaller energy gap.

| Core Structure | Modification Strategy | Resulting Emission Shift | Example Compound(s) |

|---|---|---|---|

| Rhodamine | Replacement of central O atom with Si | ~571 nm to 664 nm | Si-rhodamine |

| Rhodamine | Replacement of primary amino group with a tertiary amino group | 532 nm to 616 nm | Rhodamine 630 |

| Generic D-π-A | Extension of π-conjugation on the acceptor unit | Achieved emission at 615 nm | 1P2D-BP |

The surrounding chemical environment, particularly solvent polarity, can significantly modulate the emission wavelength of a fluorophore, a phenomenon known as solvatochromism. nih.gov This effect is especially pronounced in molecules that exhibit a large change in dipole moment upon excitation, such as those with a D-π-A structure. nih.govresearchgate.net

For example, the fluorescence of the probe PRODAN is highly sensitive to its environment, with its emission maximum shifting from 401 nm in non-polar cyclohexane (B81311) to 531 nm in highly polar water. nih.gov Similarly, a merocyanine (B1260669) dye derivative of DCM was found to have an emission maximum that shifted from 546 nm in non-polar methylcyclohexane (B89554) (MCH) to 637 nm in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). nih.gov This sensitivity underscores the importance of considering the operational environment when designing a probe for a specific wavelength like 610 nm.

| Fluorophore | Solvent | Solvent Character | Emission Maximum (λem) |

|---|---|---|---|

| Merocyanine Dye (DCBT) | Methylcyclohexane (MCH) | Non-polar | 546 nm |

| Dimethyl Sulfoxide (DMSO) | Polar | 637 nm | |

| PRODAN | Cyclohexane | Non-polar | 401 nm |

| Water | Polar | 531 nm |

Quantum Yield and Brightness Optimization

The brightness of a fluorescent molecule is the product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For a fluorophore to be effective, it must not only emit at the desired wavelength but also be sufficiently bright.

A major pathway that competes with fluorescence is non-radiative decay, where the excited state energy is dissipated as heat or through molecular motion rather than light. nih.gov A key strategy for increasing quantum yield and brightness is to rigidify the molecular structure of the fluorophore. twistbioscience.com By restricting torsional or rotational motions within the molecule, the probability of non-radiative decay is reduced, thereby increasing the likelihood of fluorescence emission. nih.gov

Computational protein design and directed evolution have been successfully used to enhance the brightness of red fluorescent proteins (RFPs). rsc.org For example, the dim monomeric RFP mRojoA, which has a very low quantum yield of 0.02, was computationally redesigned to optimize the packing of amino acid residues around the chromophore. nih.gov This led to the variant mSandy1, which has an emission at 609 nm and a significantly increased quantum yield of 0.26. nih.gov Further directed evolution produced mSandy2, with an emission at 606 nm and an even higher quantum yield of 0.35, making it the brightest monomeric RFP derived from Discosoma sp. with an emission over 600 nm. rsc.org Crystallographic analysis confirmed that this improvement was due to the chromophore being rigidified by sandwiching it between aliphatic amino acid side chains, a structural motif that restricts conformational flexibility and reduces non-radiative decay. nih.govrsc.org

| Fluorophore | Optimization Method | Emission Max (λem) | Quantum Yield (ΦF) | Fold Increase in QY |

|---|---|---|---|---|

| mRojoA (Parent) | - | ~609 nm | 0.02 | - |

| mSandy1 | Computational Design | 609 nm | 0.26 | 13x |

| mSandy2 | Directed Evolution | 606 nm | 0.35 | 17.5x |

Strategies for the Development and Functionalization of Probes Emitting at 610 Nm

Oligonucleotide Conjugation Strategies

The site-specific attachment of fluorescent dyes to synthetic oligonucleotides is a cornerstone of molecular biology, enabling applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET).

The most prevalent method for labeling synthetic oligonucleotides is through the use of phosphoramidite (B1245037) chemistry on automated solid-phase DNA synthesizers. This method allows for the precise, site-specific incorporation of a fluorescent dye during the oligonucleotide synthesis cycle. Dye-labeled phosphoramidites are modified nucleosides or non-nucleosidic linkers that carry the fluorescent molecule and can be coupled to the growing oligonucleotide chain at any desired position.

A key example of a fluorescent dye phosphoramidite emitting at 610 nm is CAL Fluor Red 610 amidite. This xanthene-based dye is designed for efficient incorporation into oligonucleotides. It is typically supplied as a phosphoramidite reagent for automated synthesis. The phosphoramidite moiety enables its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. CAL Fluor Red 610 can be incorporated at the 5' terminus or internally within the sequence.

The process of site-specific labeling using a dye phosphoramidite involves a series of chemical reactions within the automated synthesizer. After the desired oligonucleotide sequence has been synthesized, the dye phosphoramidite is introduced in the final coupling step for 5'-end labeling, or at a specific cycle for internal labeling. The dye, and its linkage to the oligonucleotide, must be stable to the subsequent cleavage and deprotection steps used to release the final product from the solid support and remove protecting groups from the nucleobases. For sensitive dyes like CAL Fluor Red 610, milder deprotection conditions, such as using 2-methoxyethylamine (B85606) and methanol (B129727) instead of concentrated ammonia, are often required to prevent degradation of the fluorophore.

The resulting fluorescently labeled oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC), to separate the desired full-length labeled product from any unlabeled or truncated sequences. The precise placement of the fluorescent tag afforded by phosphoramidite chemistry is critical for applications that are sensitive to the dye's local environment, such as in molecular beacons or FRET probes where the distance between two dyes is paramount.

| Property | Value |

| Compound Name | CAL Fluor Red 610 Amidite |

| Formula | C46H57F6N5O4P2 |

| Molecular Weight | 919.91 g/mol |

| Appearance | Red solid |

| Absorption Maximum (λmax) | 590 nm |

| Emission Maximum (λmax) | 610 nm |

| Extinction Coefficient at λmax | 108,000 M⁻¹cm⁻¹ |

| Quencher | BHQ®-2 |

Protein Tagging and Fusion Constructs

The visualization of specific proteins within their native cellular context is fundamental to understanding their function. Several strategies have been developed to label proteins with fluorescent probes that emit around 610 nm.

One of the most powerful techniques for protein labeling is the use of genetically encoded fluorescent proteins (FPs). By fusing the gene of the protein of interest with the gene of a fluorescent protein, a chimeric protein is expressed that is intrinsically fluorescent. This allows for the visualization of the protein's localization, dynamics, and interactions in living cells without the need for external dyes.

For fluorescence in the 610 nm range, derivatives of the red fluorescent protein from Discosoma sp. (DsRed) are widely used. Through extensive directed evolution and mutagenesis, monomeric versions with improved photophysical properties have been developed. A prominent example is mCherry, a monomeric red fluorescent protein with an emission maximum at 610 nm. leica-microsystems.comfluorofinder.com It is widely used for protein tagging due to its brightness, photostability, and rapid maturation. leica-microsystems.com

The gene for mCherry is cloned in-frame with the gene of the target protein, and this fusion construct is then introduced into cells or organisms for expression. The resulting fusion protein can be imaged using standard fluorescence microscopy techniques. The choice of fusing the FP to the N- or C-terminus of the target protein, and the inclusion of a flexible linker sequence, are important considerations to minimize potential interference with the target protein's function.

| Property | Value |

| Protein Name | mCherry |

| Excitation Maximum (λmax) | 587 nm explorea.cz |

| Emission Maximum (λmax) | 610 nm leica-microsystems.comexplorea.cz |

| Quantum Yield | 0.22 |

| Brightness | 15.8 |

| Photostability | High |

Self-labeling tag systems combine the genetic specificity of protein fusions with the superior photophysical properties of synthetic organic dyes. These systems consist of a genetically encoded protein tag that is fused to the protein of interest. This tag has been engineered to specifically and covalently react with a synthetic substrate that is linked to a fluorescent dye. This allows for the targeted labeling of the fusion protein with a bright and photostable fluorophore.

SNAP-tag is based on a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). addgene.org It covalently reacts with O⁶-benzylguanine (BG) derivatives. By conjugating a fluorescent dye with an emission around 610 nm to a BG substrate, the SNAP-tag fusion protein can be specifically labeled. amolf.nl

HaloTag is a 33 kDa protein tag derived from a bacterial haloalkane dehalogenase. addgene.org It forms a covalent bond with a synthetic ligand containing a chloroalkane linker. A variety of fluorescent dyes, including those emitting at approximately 610 nm, have been conjugated to this chloroalkane linker for specific labeling of HaloTag fusion proteins. researchgate.netptglab.com

The process involves expressing the fusion protein (protein of interest fused to SNAP-tag or HaloTag) in cells, followed by incubation with the cell-permeable synthetic dye substrate. The tag then specifically and covalently attaches the dye to the fusion protein. This approach offers greater flexibility in the choice of fluorophore compared to genetically encoded FPs and often provides brighter and more photostable labeling.

Bioorthogonal Ligation Techniques

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are highly specific and have become powerful tools for the functionalization of biomolecules with fluorescent probes.

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce no byproducts. The most prominent example used in biological systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, due to the cytotoxicity of copper, strain-promoted alkyne-azide cycloaddition (SPAAC) has become more widely used for live-cell imaging. nih.gov

In a typical SPAAC labeling strategy, a biomolecule of interest is metabolically or genetically engineered to contain an azide (B81097) or a strained alkyne (e.g., a cyclooctyne). A fluorescent probe emitting at 610 nm is then synthesized with the corresponding reactive partner (a strained alkyne or an azide, respectively). When the fluorescent probe is introduced to the system, it specifically "clicks" onto the modified biomolecule, forming a stable triazole linkage. This technique has been used to label a wide range of biomolecules, including proteins, glycans, and nucleic acids. rsc.orgacs.org

Another important bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne (e.g., trans-cyclooctene, TCO). nih.govacs.org This reaction is extremely fast and has been used for the rapid labeling of proteins. A protein of interest can be modified to contain a TCO group, and a tetrazine-conjugated fluorescent dye with emission at 610 nm can then be used for specific labeling. acs.orgbiorxiv.org One advantage of some tetrazine-based probes is that their fluorescence is quenched until they react with the dienophile, leading to a "turn-on" of fluorescence upon labeling and reducing background signal. acs.orgnih.gov

These bioorthogonal ligation techniques provide a versatile and highly specific means of functionalizing probes emitting at 610 nm for a wide array of biological studies, enabling the precise attachment of fluorophores to specific targets within complex biological environments.

Enhancing Intracellular Delivery and Targeting Specificity of Probes Emitting at 610 nm

The efficacy of fluorescent probes emitting at 610 nm for intracellular imaging is critically dependent on their ability to cross the cell membrane and accumulate at the desired subcellular location. nih.gov To achieve this, rational design strategies are employed to enhance both intracellular delivery and targeting specificity. These strategies involve modifying the fluorophore to ensure it can permeate the cell membrane and incorporating specific moieties that direct the probe to a particular organelle. rsc.org

Cell-Permeable Fluorophore Design

For a fluorescent probe to be effective in living cells, it must be able to traverse the plasma membrane. researchgate.net Several key physicochemical properties are manipulated in the design of cell-permeable fluorophores.

Physicochemical Properties for Cell Permeability:

Lipophilicity: An appropriate level of lipophilicity is crucial for the probe to navigate the hydrophobic environment of the cell membrane. nih.gov

Molecular Size: Generally, smaller probes exhibit better cell permeability. nih.gov

Molecular Charge: A slight positive charge can facilitate penetration of the negatively charged cell membrane. nih.gov

Hydrophobicity: Increased hydrophobicity can improve the ability of a probe to cross the cell membrane. nih.gov

One approach to enhance cell permeability is the use of "caging" groups that mask polar functionalities of the fluorophore, rendering it more lipophilic. Once inside the cell, these groups can be cleaved by intracellular enzymes, releasing the active, fluorescent form of the probe. nih.gov For instance, the use of acetoxymethyl (AM) esters can facilitate the entry of probes into cells. nih.gov

Another strategy involves the incorporation of specific chemical isomers that exhibit increased cell permeability. For example, in the development of some red-emitting dyes like LIVE 610, a carbopyronine, specific isomers have been shown to have enhanced biocompatibility and cell permeability due to a neighboring group effect. nih.gov

The design of fluorophores that are "fluorogenic," meaning they are non-fluorescent until they react with their target, can also improve live-cell imaging by reducing background fluorescence from non-internalized probes. nih.gov

Organelle-Specific Targeting Moieties

To visualize specific cellular structures and processes, fluorescent probes emitting at 610 nm must be equipped with targeting moieties that direct them to the organelle of interest. rsc.org The choice of targeting group depends on the unique biochemical and physiological characteristics of the target organelle. nih.gov

Mitochondria-Targeting Moieties:

Mitochondria possess a highly negative membrane potential, which is a key feature exploited for probe targeting. rsc.orgnih.gov Lipophilic cations are attracted to and accumulate within the mitochondrial matrix. nih.gov

| Targeting Moiety | Chemical Class/Structure | Mechanism of Action |

| Triphenylphosphonium (TPP) | Lipophilic Cation | Accumulates in response to the negative mitochondrial membrane potential. nih.govnih.gov |

| Rhodamines | Xanthene Dye (Cationic) | Accumulates in active mitochondria due to the membrane potential. nih.govthermofisher.com |

| Cyanines | Polymethine Dyes (Cationic) | Delocalized positive charge facilitates mitochondrial accumulation. rsc.org |

| Pyridinium/Quinolinium | Heterocyclic Cations | Positive charge drives accumulation in the mitochondria. rsc.org |

Lysosome-Targeting Moieties:

Lysosomes are acidic organelles (pH 4.5-5.0), a characteristic that is central to many targeting strategies. nih.gov Probes can be designed to accumulate in this acidic environment.

| Targeting Moiety | Chemical Class/Structure | Mechanism of Action |

| Morpholine | Lipophilic Weak Base | Becomes protonated and trapped within the acidic lumen of the lysosome. nih.govresearchgate.net |

| N,N-dimethylethylenediamine | Lipophilic Amine | Accumulates in lysosomes due to its basicity and subsequent protonation. nih.gov |

| Benzothiazole | Heterocyclic Compound | Has been shown to target lysosomes in living cells. mdpi.com |

Endoplasmic Reticulum (ER)-Targeting Moieties:

The endoplasmic reticulum has a unique protein and enzyme composition that can be targeted for probe localization.

| Targeting Moiety | Chemical Class/Structure | Mechanism of Action |

| Glibenclamide | Sulfonylurea | Binds to sulfonylurea receptors of ATP-sensitive K+ channels, which are abundant on the ER membrane. thermofisher.commedchemexpress.comnih.gov |

| Methyl sulfonamide/Sulfonylurea | Organic Functional Groups | These moieties show preferential interaction with the ER. rsc.org |

| Pentafluorophenyl | Organic Functional Group | Assists in targeting the probe to the endoplasmic reticulum. rsc.org |

By conjugating a fluorophore that emits at 610 nm, such as a derivative of BODIPY or a xanthene dye like carboxy-X-rhodamine (ROX), to these specific targeting moieties, researchers can create powerful tools for the precise visualization of subcellular structures and their functions. thermofisher.comlumiprobe.com For example, ER-Tracker™ Red is a commercial probe that uses a BODIPY fluorophore attached to glibenclamide, emitting at approximately 615 nm, to selectively stain the ER. thermofisher.commedchemexpress.com

Research Applications of Fluorescence Emitting at 610 Nm in Biological and Biomedical Sciences

Live-Cell and In Vivo Bioimaging Studies

The ability to visualize dynamic cellular processes in their native environment is a cornerstone of modern cell biology. Fluorescent probes with an emission maximum around 610 nm are instrumental in these studies, enabling researchers to observe the intricate workings of living cells with high specificity and minimal perturbation.

Visualization of Cellular Structures and Organelles

Precise labeling of subcellular compartments is crucial for understanding their function and dynamics. A number of fluorescent probes emitting around 610 nm have been developed for the specific visualization of various organelles.

Lipid Droplets: These dynamic organelles, involved in lipid storage and metabolism, can be visualized using lipophilic dyes. For instance, LipidSpot™ 610 is a fluorescent stain that rapidly accumulates in lipid droplets, exhibiting red/far-red fluorescence that can be detected in the Texas Red channel. This allows for the clear demarcation of lipid droplets in both live and fixed cells without the need for a wash step.

Mitochondria: As the powerhouses of the cell, mitochondria are a frequent target of cellular imaging. The outer mitochondrial membrane can be specifically labeled with probes like the abberior LIVE 610 SNAP ligand, which, when coupled with a SNAP-tag fusion protein (e.g., OMP25), provides a high-resolution view of the mitochondrial network in living cells.

Microtubules and Actin: The cytoskeleton, composed of networks of proteins including microtubules and actin filaments, provides structural support to cells and is essential for processes like cell division and motility. While many probes for the cytoskeleton emit in the far-red spectrum, the principles of their use are directly applicable to the 610 nm range. Live-cell microtubule stains are cell-permeant probes that bind to polymerized tubulin, allowing for the visualization of the microtubule network. Similarly, fluorescently labeled phalloidin conjugates are widely used to stain F-actin in fixed cells, and cell-permeant probes have been developed for live-cell imaging of the actin cytoskeleton.

| Organelle/Structure | Fluorescent Probe Example | Emission Max (nm) | Key Features |

| Lipid Droplets | LipidSpot™ 610 | ~638 (in cells) | Rapid staining, no-wash, suitable for live and fixed cells. |

| Mitochondria | abberior LIVE 610 SNAP | ~610 | Specific labeling of the outer mitochondrial membrane via SNAP-tag. |

| Microtubules | ViaFluor® Live Cell Stains | (Various) | Cell-permeant, allows for imaging of microtubule dynamics in live cells. |

| Actin Filaments | Phalloidin Conjugates | (Various) | High-affinity binding to F-actin, primarily for fixed cells. |

Tracking Protein Dynamics and Subcellular Localization

Understanding the spatiotemporal dynamics of proteins is fundamental to elucidating their functions. Fluorescent proteins (FPs) that emit in the red spectrum, such as mCherry and its derivatives, are genetically encodable tags that can be fused to a protein of interest. This allows for the direct visualization of the protein's localization, movement, and interactions within the cell. While the peak emission of mCherry is around 610 nm, the broader category of red fluorescent proteins (RFPs) provides a range of options for tracking protein dynamics. These genetically encoded reporters have revolutionized the study of protein trafficking, allowing researchers to follow proteins as they move between different cellular compartments in real-time.

Monitoring Gene Expression and Molecular Interactions in Real-Time

Fluorescent reporters are powerful tools for monitoring gene expression. By placing a red fluorescent protein gene under the control of a specific promoter, the expression of that gene can be visualized and quantified by the intensity of the red fluorescence. This approach allows for the real-time analysis of gene activity in response to various stimuli. Furthermore, fluorescence-based techniques such as Förster Resonance Energy Transfer (FRET) can be adapted using red-shifted fluorophores to study molecular interactions. In a FRET-based biosensor, two fluorescent proteins with overlapping spectra are fused to interacting partner proteins. When the proteins interact, energy is transferred from the donor fluorophore to the acceptor, resulting in a change in the fluorescence emission spectrum, which can be monitored to detect the interaction in real-time.

Biosensing and Molecular Probing

Beyond imaging cellular structures, fluorescent probes emitting at 610 nm are increasingly being designed as sophisticated biosensors for the detection of specific ions, small molecules, and enzymatic activities. These probes are engineered to exhibit a change in their fluorescent properties upon interaction with their target analyte, providing a direct readout of its presence and concentration.

Detection of Specific Biomolecules

The ability to measure the concentration and localization of key biomolecules within living cells is crucial for understanding cellular signaling and metabolism.

Intracellular Calcium Ions (Ca2+): Calcium is a ubiquitous second messenger involved in a vast array of cellular processes. Genetically encoded calcium indicators (GECIs) have been developed to visualize changes in intracellular calcium concentration. For instance, a red-shifted GECI variant has been engineered with a Ca2+-bound emission maximum at 606 nm, enabling the monitoring of calcium dynamics. nih.gov

Cysteine (Cys): This amino acid plays a critical role in protein structure and redox homeostasis. Fluorescent probes have been designed to selectively detect cysteine over other biothiols. While many red-emitting probes for cysteine have emission maxima slightly above 610 nm (e.g., around 630-640 nm), their spectral properties are highly relevant for detection in the red channel. These probes often utilize a reaction-based mechanism where the interaction with cysteine leads to a "turn-on" fluorescence response.

Hydrogen Sulfide (H2S): Once known only as a toxic gas, H2S is now recognized as an important signaling molecule. A fluorescent probe based on a europium complex has been designed to detect H2S with a significant fluorescence emission at 610 nm upon reaction with H2S. mdpi.com

Reactive Sulfane Sulfur (RSS): These highly reactive sulfur species are involved in redox signaling. A genetically encoded probe based on the red fluorescent protein mCherry has been developed for the specific detection of intracellular reactive sulfane sulfur. proquest.comnih.govresearchgate.net This probe exhibits a decrease in its 610 nm emission upon reaction with RSS, allowing for ratiometric imaging to determine the relative abundance of these species. proquest.comnih.govresearchgate.net

| Biomolecule | Probe Type | Emission Max (nm) | Detection Principle |

| Calcium Ions (Ca2+) | Genetically Encoded Indicator | 606 | Conformational change upon Ca2+ binding leads to fluorescence enhancement. nih.gov |

| Cysteine (Cys) | Small Molecule Probe | ~630-640 | Cysteine-mediated chemical reaction triggers fluorescence turn-on. |

| Hydrogen Sulfide (H2S) | Lanthanide Complex | 610 | H2S-induced displacement of a quencher restores fluorescence. mdpi.com |

| Reactive Sulfane Sulfur | mCherry-based Protein Probe | 610 | Formation of an intramolecular bond upon reaction with RSS decreases fluorescence. proquest.comnih.govresearchgate.net |

Enzyme Activity Monitoring

Fluorescent probes can be designed as substrates for specific enzymes. The enzymatic reaction cleaves a part of the probe, leading to a change in its fluorescence. This allows for the real-time monitoring of enzyme activity in vitro and in living cells.

Butyrylcholinesterase (BChE): This enzyme is implicated in various physiological and pathological processes, including Alzheimer's disease. A near-infrared fluorescent probe, CYBA, has been developed for monitoring BChE activity. This probe is excited at 610 nm and, upon hydrolysis by BChE, exhibits a significant enhancement of its fluorescence emission at 710 nm. nih.govresearchgate.net This allows for the sensitive and selective detection of BChE activity in biological samples and living cells. nih.govresearchgate.net

| Enzyme | Probe Example | Excitation Max (nm) | Emission Max (nm) | Principle of Detection |

| Butyrylcholinesterase (BChE) | CYBA | 610 | 710 | Enzymatic hydrolysis of the probe leads to the release of a highly fluorescent product. nih.govresearchgate.net |

Table of Compounds Mentioned

Development of Ratiometric Biosensors for Cellular Environment Parameters (e.g., pH, Hypoxia)

The development of ratiometric fluorescent biosensors has provided powerful tools for the quantitative analysis of various intracellular environmental parameters. By measuring the ratio of fluorescence intensities at two different wavelengths, these sensors can correct for variations in probe concentration, excitation intensity, and light scattering, thus offering more reliable and accurate measurements. Probes with emission in the red region of the spectrum, around 610 nm, are particularly advantageous due to reduced phototoxicity and deeper tissue penetration of longer wavelength light.

A notable example of a ratiometric pH sensor is one based on dual-emission manganese(II)-doped quantum dots (Mn-QDs). These single-emitter nanosensors exhibit two distinct emission bands at 510 nm (green) and 610 nm (red). nih.gov The green emission is attributed to exciton recombination, while the red emission at 610 nm originates from the Mn(II) dopants. nih.gov The intensity ratio of these two emissions (I510/I610) demonstrates a linear dependence on the surrounding pH within the physiological range of 4.5 to 8.5. nih.gov This characteristic allows for the long-term monitoring of local pH changes within living cells, such as HeLa cells. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Emission Wavelength 1 | 510 nm | nih.gov |

| Emission Wavelength 2 | 610 nm | nih.gov |

| Physiological pH Sensing Range | 4.5 - 8.5 | nih.gov |

| Sensing Mechanism | Linear dependence of I510/I610 ratio on pH | nih.gov |

| Application | Long-term monitoring of local pH in HeLa cells | nih.gov |

In the context of hypoxia, a critical factor in the tumor microenvironment, ratiometric fluorescent biosensors have been developed for its detection. One such biosensor is based on water-soluble conjugated polymers, designated as PFP-NA. This system is designed for the sensitive detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. medchemexpress.com The biosensor utilizes a 1,8-naphthalimide (NA) unit modified with a p-nitrobenzene group, which is linked to the side chain of a poly(fluorene-co-phenylene) (PFP) backbone. This design facilitates both Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET). medchemexpress.com The fluorescence of the NA moiety is initially quenched due to PET. However, in the presence of nitroreductase, the nitro group is reduced to an amino group, which blocks the PET process. medchemexpress.com This leads to a significant increase in the fluorescence emission ratio. Importantly, the fluorescence of the PFP backbone remains constant, serving as a stable internal reference for ratiometric sensing. medchemexpress.com

Advanced Diagnostic Research Tool Development

Non-Microscopic Fluorescence Imaging Systems for Transgenic Organisms

The ability to visualize biological processes in living organisms is crucial for advancing biomedical research. Non-microscopic fluorescence imaging systems provide a non-invasive means to monitor transgene expression and the progression of diseases in whole-body models, such as transgenic mice. These systems are designed to detect fluorescent signals from deep within the tissues, and the use of probes that emit in the red to near-infrared (NIR) spectrum, including the 610 nm wavelength, is advantageous for minimizing tissue autofluorescence and enhancing penetration depth. mdpi.com

Several commercially available in vivo imaging systems are capable of detecting fluorescence in the 610 nm range. The UVP iBox Scientia In Vivo 610 Imaging System, for instance, is a non-invasive system that can detect fluorescent probes from the visible to the near-infrared range. nih.gov It is equipped with a high-resolution, deeply cooled CCD camera and sensitive optics that allow for the detection of faint fluorescent targets in small animals. nih.gov Such systems often include features like a warming plate to maintain the animal's body temperature and automated light sources with various excitation filters. nih.gov

The general principle of these systems involves illuminating the subject with excitation light of a specific wavelength and then capturing the emitted fluorescent signal with a sensitive camera. Advanced software is then used for image capture, analysis, and documentation, often including tools for quantitative analysis of the fluorescent signal. nih.gov The versatility of these systems allows for a wide spectrum of applications, from in-depth in vivo studies to rapid screening of transgenic organisms. mdpi.com The ability to image in the NIR range (400 to 900 nm) is particularly beneficial as it reduces the interference from skin autofluorescence, which is typically higher at shorter wavelengths. mdpi.com

High-Throughput Screening Assays for Biological Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their potential as biological modulators. Fluorescence-based assays are widely employed in HTS due to their high sensitivity, versatility, and amenability to automation. Assays that utilize a fluorescence readout at 610 nm can benefit from reduced interference from background fluorescence.

A prime example of an HTS assay utilizing a 610 nm fluorescence readout is a Förster resonance energy transfer (FRET)-based assay for screening inhibitors of viral proteases. nih.gov In this assay, a substrate is designed with a cleavage site for the protease, flanked by a green fluorescent protein (GFP) and a red fluorescent protein, mCherry. When the substrate is intact, excitation of the GFP donor results in energy transfer to the mCherry acceptor, leading to fluorescence emission from mCherry at 610 nm. nih.gov Upon cleavage of the substrate by the protease, the FRET pair is separated, resulting in a decrease in the mCherry emission at 610 nm. This change in fluorescence intensity is used to determine the activity of the protease and to screen for potential inhibitors. The optimal excitation wavelength for this system is 488 nm, with the decrease in FRET-sensitized emission of mCherry monitored at 610 nm. nih.gov This robust and reproducible assay can be adapted for use in 96- or 384-well plates, making it suitable for high-throughput screening. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Assay Principle | Förster Resonance Energy Transfer (FRET) | nih.gov |

| FRET Donor | Green Fluorescent Protein (GFP) | nih.gov |

| FRET Acceptor | mCherry | nih.gov |

| Excitation Wavelength | 488 nm | nih.gov |

| Emission Wavelength (Readout) | 610 nm (mCherry emission) | nih.gov |

| Assay Readout | Decrease in fluorescence at 610 nm upon substrate cleavage | nih.gov |

| Application | High-throughput screening of viral protease inhibitors | nih.gov |

Research into Phototherapeutic Modalities

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen, which are cytotoxic to target cells. mdpi.com The fluorescence of the photosensitizer can be a valuable tool in this process, both for imaging and for understanding the photophysical processes involved. Research into phototherapeutic modalities often involves the development and characterization of new photosensitizers with specific spectral properties.

Selenorhodamine derivatives have been investigated as potential photosensitizers for PDT. These compounds can be designed to have strong absorbance in the red region of the spectrum, which allows for deeper tissue penetration of the activating light. In one study, selenorhodamine thioamide derivatives were shown to be effective photosensitizers. These compounds were activated by light at 611 nm or 613 nm, leading to phototoxicity in cancer cells. While the primary therapeutic effect is due to the generation of singlet oxygen, the inherent fluorescence of these molecules can be utilized for imaging and dosimetry. The fluorescence emission of rhodamine derivatives typically occurs at slightly longer wavelengths than their absorption, placing it in the region of 610 nm and beyond.

The ideal photosensitizer for PDT should have a strong absorption peak between 600 and 800 nm, a high quantum yield of singlet oxygen generation, and low toxicity in the absence of light. The fluorescence of the photosensitizer is a result of the molecule returning from the excited singlet state to the ground state. While fluorescence competes with the intersystem crossing to the triplet state (which is necessary for singlet oxygen production), it can still provide valuable information about the localization and concentration of the photosensitizer within the target tissue.

Comparative Analysis and Performance Benchmarking of Fluorophores Emitting at 610 Nm

Spectral Overlap Considerations in Multicolor Imaging Applications

In multicolor imaging, the potential for spectral overlap between different fluorophores is a critical consideration to prevent signal bleed-through and ensure data accuracy. Fluorophores emitting around 610 nm are often used in conjunction with probes that emit in the green (e.g., FITC, Alexa Fluor 488) and far-red (e.g., Cy5, Alexa Fluor 647) regions of the spectrum.

The degree of spectral overlap is determined by the excitation and emission profiles of the chosen dyes. For instance, a fluorophore with a broad emission spectrum may extend into the detection channel of a neighboring dye. Careful selection of fluorophores with narrower emission spectra and the use of appropriate filter sets are essential to minimize this crosstalk.

Below is a table detailing the spectral properties of common fluorophores emitting around 610 nm, which can be used to assess potential spectral overlap with other dyes in a multicolor experiment.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| Fluorescence red 610 | ~590 | ~610 |

| Alexa Fluor 610 | ~612 | ~630 aatbio.com |

| Texas Red | ~595 | ~615 fluorofinder.com |

| ROX | ~578 | ~604 aatbio.com |

| Cy3.5 | ~581 | ~594 |

Note: The exact spectral characteristics can vary depending on the molecular conjugate and the solvent environment.

Photostability Assessment and Comparative Performance

Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a crucial parameter for applications requiring long-term or repeated imaging. Fluorophores with high photostability allow for the acquisition of more signal over time before the fluorescence diminishes.

Among the fluorophores emitting around 610 nm, there are notable differences in their resistance to photobleaching. The Alexa Fluor family of dyes is well-regarded for its enhanced photostability compared to traditional fluorophores. For instance, Alexa Fluor 610 is designed to be more photostable than Texas Red. Cyanine (B1664457) dyes, such as Cy3.5, also generally exhibit good photostability. The photostability of a fluorophore can be quantified by its photobleaching quantum yield, which represents the probability that the molecule will be photobleached upon absorbing a photon. A lower photobleaching quantum yield indicates higher photostability.

| Fluorophore | Relative Photostability |

| Fluorescence red 610 | Data not readily available |

| Alexa Fluor 610 | High |

| Texas Red | Moderate |

| ROX | Moderate |

| Cy3.5 | High |

Brightness and Quantum Yield Comparisons Across Different Fluorophore Classes

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). A higher brightness allows for the detection of low-abundance targets and can reduce the required excitation power, thereby minimizing phototoxicity and photobleaching.

The quantum yield is a critical determinant of a fluorophore's brightness. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

Here is a comparison of the quantum yields and molar extinction coefficients for several common fluorophores emitting around 610 nm.

| Fluorophore | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |